molecular formula C25H21Br B12626061 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene CAS No. 919789-00-7

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene

Cat. No.: B12626061
CAS No.: 919789-00-7
M. Wt: 401.3 g/mol
InChI Key: SYRYTUFYKBZLPT-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Diphenylethenyl)-1,3-dimethyl-1H-indene: Lacks the bromine atom, which may result in different reactivity and properties.

    6-Chloro-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene: Similar structure with a chlorine atom instead of bromine, leading to different chemical behavior.

    6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and potential applications compared to its analogs. Bromine can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

919789-00-7

Molecular Formula

C25H21Br

Molecular Weight

401.3 g/mol

IUPAC Name

6-bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene

InChI

InChI=1S/C25H21Br/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3

InChI Key

SYRYTUFYKBZLPT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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